1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene

Catalog No.
S14603722
CAS No.
M.F
C9H8F3IO2S
M. Wt
364.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzen...

Product Name

1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene

IUPAC Name

2-iodo-1,3-dimethoxy-4-(trifluoromethylsulfanyl)benzene

Molecular Formula

C9H8F3IO2S

Molecular Weight

364.13 g/mol

InChI

InChI=1S/C9H8F3IO2S/c1-14-5-3-4-6(16-9(10,11)12)8(15-2)7(5)13/h3-4H,1-2H3

InChI Key

LIOSVKOWCMWPGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)SC(F)(F)F)OC)I

1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene is an organic compound characterized by its unique combination of functional groups, including iodine, methoxy, and trifluoromethylthio substituents. Its molecular formula is C9_9H8_8F3_3IO2_2S, and it has a molar mass of 364.12 g/mol. The compound exhibits a predicted density of 1.81 g/cm3^3 and a boiling point of approximately 280 °C. The presence of these diverse functional groups contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

  • Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation Reactions: The methoxy groups may be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction Reactions: The trifluoromethylthio group can be reduced to a thiol group using reducing agents like lithium aluminum hydride .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene typically involves multiple steps:

  • Halogenation: Introduction of the iodine atom via electrophilic aromatic substitution.
  • Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
  • Trifluoromethylthiolation: Incorporation of the trifluoromethylthio group using trifluoromethylthiolating agents .

These synthetic routes may be optimized for yield and purity, often employing continuous flow reactors in industrial applications.

1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene has potential applications in:

  • Organic Synthesis: As an intermediate in the preparation of more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential use in drug design due to its unique structural properties.
  • Material Science: Used in the development of specialty chemicals and advanced materials .

Research into the interaction studies of 1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene focuses on its reactivity with biological systems and other chemical entities. The trifluoromethylthio group enhances the compound's ability to engage in hydrogen bonding and van der Waals interactions, which can influence its pharmacokinetic properties and biological activity .

Several compounds share structural similarities with 1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene:

Compound NameStructural FeaturesUnique Aspects
1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzeneFluoro instead of iodoPotentially different reactivity due to fluorine's electronegativity
1-Iodo-3,4-dimethoxybenzeneLacks trifluoromethylthio groupSimpler structure may lead to different applications
1-Fluoro-3-methoxy-4-(trifluoromethylthio)benzeneFluoro instead of iodo; fewer methoxy groupsVariations in electronic properties due to substitutions

The uniqueness of 1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene lies in its combination of iodine and trifluoromethylthio groups along with two methoxy substituents, which collectively enhance its reactivity and potential utility in various chemical applications .

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Exact Mass

363.92418 g/mol

Monoisotopic Mass

363.92418 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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